molecular formula C12H15FO2 B14837449 4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene

4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene

Cat. No.: B14837449
M. Wt: 210.24 g/mol
InChI Key: CHJUKVQTSPCCDF-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro group, and an isopropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reaction of 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salts .

Chemical Reactions Analysis

4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield substituted benzene derivatives . The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

4-Cyclopropoxy-1-fluoro-2-isopropoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

4-cyclopropyloxy-1-fluoro-2-propan-2-yloxybenzene

InChI

InChI=1S/C12H15FO2/c1-8(2)14-12-7-10(5-6-11(12)13)15-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI Key

CHJUKVQTSPCCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)F

Origin of Product

United States

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